molecular formula C22H18N2O3 B378356 2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5224-64-6

2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B378356
CAS No.: 5224-64-6
M. Wt: 358.4g/mol
InChI Key: VEHSYZYMJVZISG-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that belongs to the pyranochromene family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a pyranochromene core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component reaction of 4-hydroxycoumarin, malononitrile, and substituted benzaldehydes . The reaction is usually carried out in the presence of a catalyst, such as lipase in ionic liquids, under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to disrupt microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile include other pyranochromene derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and properties

Properties

CAS No.

5224-64-6

Molecular Formula

C22H18N2O3

Molecular Weight

358.4g/mol

IUPAC Name

2-amino-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C22H18N2O3/c1-12(2)13-7-9-14(10-8-13)18-16(11-23)21(24)27-20-15-5-3-4-6-17(15)26-22(25)19(18)20/h3-10,12,18H,24H2,1-2H3

InChI Key

VEHSYZYMJVZISG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N

Origin of Product

United States

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